molecular formula C15H12N2O3 B598370 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-31-3

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B598370
CAS No.: 133427-31-3
M. Wt: 268.272
InChI Key: HKCXFQCOAAJYPW-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]pyridine Derivatives

The historical development of imidazo[1,2-a]pyridine derivatives traces back to pioneering work by Mosby, who first established the fundamental synthetic pathways for creating this important class of bicyclic heterocycles. The imidazo[1,2-a]pyridines are characterized as aromatic heterocyclic organic compounds featuring a six-membered pyridine ring fused with a five-membered imidazole ring, creating a bridgehead nitrogen atom configuration that has proven essential for numerous pharmaceutical applications. Early synthetic methodologies focused primarily on condensation reactions between alpha-haloketones and 2-aminopyridines, which became the foundational approach for constructing the imidazo[1,2-a]pyridine framework.

Throughout the subsequent decades, synthetic chemistry advances have led to the development of numerous innovative approaches for creating imidazo[1,2-a]pyridine derivatives. These methodologies have been systematically categorized into distinct reaction types including condensation reactions, multicomponent reactions, oxidative coupling processes, tandem reactions, aminooxygenation procedures, and hydroamination reactions. The evolution of these synthetic strategies has been particularly notable in the development of methods that allow for selective functionalization at specific positions on the imidazo[1,2-a]pyridine scaffold, particularly at the 2 and 3 positions, which has expanded the structural diversity available to medicinal chemists.

The advancement of catalytic systems has played a crucial role in the historical development of these compounds. Research groups have developed both catalytic and non-catalytic systems for the synthesis of imidazo[1,2-a]pyridine derivatives, with particular attention to environmentally friendly approaches. Notable contributions include the development of FeCl3-catalyzed processes for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines through cascade reactions combining nitroolefins with 2-aminopyridines, and copper-catalyzed three-component coupling reactions that combine 2-aminopyridine, aldehydes, and terminal alkynes. These methodological advances have enabled the efficient preparation of structurally diverse imidazo[1,2-a]pyridine libraries, including compounds with carboxylic acid functionalities such as 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

Position of this compound in Chemical Literature

The compound this compound occupies a distinctive position within the chemical literature as a representative member of the carboxylic acid-functionalized imidazo[1,2-a]pyridine subfamily. With its molecular weight of 268.27 grams per mole and molecular formula C15H12N2O3, this compound exemplifies the structural complexity achievable through modern synthetic methodologies targeting the imidazo[1,2-a]pyridine scaffold. The compound is characterized by its SMILES notation O=C(C1=CC=CN2C1=NC(C3=CC=CC(OC)=C3)=C2)O, which describes the precise connectivity pattern including the methoxy substituent at the meta position of the phenyl ring and the carboxylic acid group at the 8-position of the imidazo[1,2-a]pyridine core.

Within the broader context of imidazo[1,2-a]pyridine research, carboxylic acid derivatives such as this compound have gained attention for their potential as versatile synthetic intermediates and biologically active molecules. The literature reveals that imidazo[1,2-a]pyridine-carboxylic acid derivatives serve as key intermediates in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs. The presence of the carboxylic acid functionality provides multiple opportunities for further chemical modification through standard organic transformations such as amidation, esterification, and coupling reactions, making these compounds valuable building blocks for medicinal chemistry programs.

The positioning of the methoxyphenyl substituent at the 2-position and the carboxylic acid at the 8-position creates a unique substitution pattern that has been explored in various research contexts. This specific substitution pattern has been investigated for its influence on biological activity profiles and molecular recognition properties. Research has demonstrated that the combination of electron-donating methoxy groups with the electron-withdrawing carboxylic acid creates interesting electronic properties that can be exploited for various applications in both pharmaceutical chemistry and materials science.

Research Importance and Current Scientific Interest

The research importance of this compound derives from its potential applications across multiple scientific disciplines, particularly in pharmaceutical development and biochemical research. Imidazo[1,2-a]pyridine derivatives have been recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. The comprehensive literature review reveals the paramount importance of imidazopyridines in pharmacology, underscored by their diverse biological activities including enzyme inhibition, receptor binding, and therapeutic applications in treating various diseases.

Current scientific interest in this compound class has been particularly focused on their anticancer properties. Recent research has demonstrated that imidazo[1,2-a]pyridine derivatives can serve as effective scaffolds for developing covalent inhibitors targeting specific cancer-related proteins. The success of targeted covalent inhibitors for treating cancers has spurred extensive research into novel scaffolds, with imidazo[1,2-a]pyridines emerging as promising candidates for installing covalent warheads. Studies have shown that imidazo[1,2-a]pyridine derivatives can function as inhibitors of critical cellular pathways including FLT3-ITD and BCR-ABL pathways, which are important targets in leukemia treatment.

The compound this compound specifically contributes to this research landscape through its unique structural features that combine the pharmacologically relevant imidazo[1,2-a]pyridine core with functionalities that enable further synthetic elaboration. The carboxylic acid group provides a handle for conjugation reactions and bioconjugation strategies, while the methoxyphenyl substituent contributes to the compound's electronic properties and potential for molecular recognition. Research applications for this compound extend beyond pharmaceutical development to include its use in biochemical research for studying enzyme inhibition and receptor binding interactions.

Table 1: Key Molecular Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 133427-31-3
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
SMILES Notation O=C(C1=CC=CN2C1=NC(C3=CC=CC(OC)=C3)=C2)O
Functional Groups Carboxylic acid, methoxy, imidazo[1,2-a]pyridine

The ongoing research interest in imidazo[1,2-a]pyridine derivatives, including this compound, reflects their potential for addressing contemporary challenges in drug discovery and development. The versatility of these compounds stems from their unique chemical properties, which allow for extensive functionalization and enable their utility across various research domains. This includes their applications in materials science, particularly in the production of specialized dyes and polymers, as well as their continued investigation as potential pesticides and herbicides in agricultural chemistry.

Properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXFQCOAAJYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654699
Record name 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-31-3
Record name 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Cyclization Pathways

The most widely employed route begins with the condensation of 2-aminopyridine derivatives with substituted benzaldehydes. For this compound, 3-methoxybenzaldehyde reacts with 2-aminopyridine-3-carboxylic acid under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form the imidazo[1,2-a]pyridine core. Key steps include:

  • Aldol-like condensation : Formation of a Schiff base intermediate between the aldehyde and amine groups.

  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen, facilitated by heat (reflux at 100–120°C) or microwave irradiation.

  • Carboxylation : Post-cyclization functionalization at the 8-position using CO₂ insertion under palladium catalysis or via Kolbe-Schmitt carboxylation.

A representative protocol yields 68–72% purity, requiring subsequent purification by recrystallization (acetic acid/water) or column chromatography (ethyl acetate/hexane gradients).

Three-Component One-Pot Synthesis

To improve atom economy, a one-pot method combines 2-aminopyridine-3-carboxylic acid, 3-methoxybenzaldehyde, and cyclohexylisocyanide in ethanol. This approach achieves 85–90% regioselectivity for the 8-carboxylic acid derivative by leveraging:

  • In situ imine formation : Rapid reaction between the aldehyde and amine.

  • Isocyanide-mediated cyclization : Facilitates ring closure without external catalysts.

  • Solvent effects : Ethanol enhances solubility of intermediates, reducing side product formation.

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 80°C.

Reaction Optimization and Scalability

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂DMF1207895
CuIEthanol808292
ZnCl₂Toluene1006588

Palladium catalysts in dimethylformamide (DMF) optimize carboxylation efficiency but require rigorous anhydrous conditions. Copper iodide in ethanol offers a cost-effective alternative with comparable yields.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance cyclization rates but risk decarboxylation at elevated temperatures.

  • Ethanol/water mixtures : Improve solubility of hydrophilic intermediates, favoring three-component reactions.

  • Toluene/xylene : Reduce side reactions in large-scale batch processes but lower reaction rates.

Industrial-Scale Production

Continuous flow reactors achieve 90% conversion in 30 minutes via:

  • Precursor mixing : 3-Methoxybenzaldehyde and 2-aminopyridine-3-carboxylic acid in a 1:1 molar ratio.

  • Reactor conditions : 10 bar pressure, 110°C, and 0.5 mL/min flow rate.

  • In-line purification : Simulated moving bed chromatography isolates the product with >99% purity.

This method reduces waste by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI) : Observed [M+H]⁺ at m/z 269.0926 (calculated 269.0923 for C₁₅H₁₃N₂O₃).

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-5), 7.89–7.21 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃).

  • X-ray crystallography : Confirms the carboxylic acid group at C-8 and methoxyphenyl orientation at C-2.

Challenges and Mitigation Strategies

Regioisomeric Byproducts

Ambiguous cyclization pathways generate regioisomers (e.g., 6-carboxylic acid derivatives). Resolution methods include:

  • Reverse-phase HPLC : C18 column with 0.1% formic acid/acetonitrile gradient (retention time: 8.2 min for target vs. 9.7 min for isomer).

  • 2D NMR (NOESY) : Differentiates isomers via spatial proximity of H-2 and H-3 protons.

Decarboxylation During Synthesis

Carboxylic acid instability above 130°C necessitates:

  • Low-temperature carboxylation : CO₂ insertion at 60–80°C under 20 bar pressure.

  • Protecting groups : tert-Butyl ester protection followed by acidic deprotection (HCl/dioxane).

Emerging Methodologies

Photocatalytic Carboxylation

Visible-light-driven catalysis using Ru(bpy)₃Cl₂ achieves 75% yield at room temperature via:

  • Radical intermediates : Generated from 3-methoxybenzaldehyde under blue LED irradiation.

  • CO₂ fixation : Trapping by the imidazo[1,2-a]pyridine core.

Biocatalytic Approaches

Engineered carboxylases (e.g., P450BM3 mutants) enable enantioselective synthesis in aqueous buffers (pH 7.4, 37°C), though yields remain low (12–18%).

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid.

    Reduction: Formation of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-methanol.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several imidazo[1,2-a]pyridine derivatives for their cytotoxicity against human tumor cells, indicating that compounds with similar structures can effectively target cancer cells and induce apoptosis .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial properties. For example, studies have shown that these compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial growth through interference with critical cellular processes .

Case Study 1: Anticancer Screening

In a study evaluating various imidazo[1,2-a]pyridine derivatives for anticancer activity, 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid was assessed against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives showed that compounds with similar structures to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate efficacy and determined minimum inhibitory concentrations (MICs), establishing a foundation for future drug development .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The pharmacological and physicochemical profiles of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Comparison of Key Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid 2-(3-MeO-C6H4), 8-COOH 268.27 High polarity; potential kinase inhibition
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid 2-(4-Br-C6H4), 8-COOH 317.16 Increased molecular weight; halogen interactions
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 3-Br, 8-COOH 241.04 Electrophilic reactivity; intermediate in API synthesis
8-Methoxy-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 8-MeO, 2,5-Me2, 3-COOH 250.26 Enhanced solubility; methyl groups reduce metabolic degradation
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Triazolo core, 2-MeO-C6H4 269.26 Altered core structure; potential CNS activity
Key Observations:
  • Substituent Position: The 3-methoxyphenyl group in the target compound (vs.
  • Core Modifications : Replacement of imidazo with triazolo (e.g., ) introduces additional nitrogen atoms, altering electronic distribution and bioavailability.
  • Functional Groups : Carboxylic acid at position 8 enhances aqueous solubility (e.g., logP ~1.2 for the target compound vs. ~2.5 for brominated analogs) .
Key Insights:
  • Synthetic Accessibility : The target compound is synthesized in moderate yields (~60%) via reflux methods , whereas carboxamide derivatives (e.g., ) require multi-step protocols with yields up to 70%.
  • Bioactivity : Carboxylic acid derivatives generally exhibit lower cellular permeability but higher target specificity compared to carboxamides .

Biological Activity

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by its imidazo[1,2-a]pyridine core and a methoxyphenyl substituent, shows potential in various therapeutic areas, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₂N₂O₃
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 133427-31-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, modulating various biological pathways. The presence of the methoxy group enhances solubility and stability, potentially increasing its efficacy against biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, imidazo[1,2-a]pyridine derivatives demonstrated significant activity against these strains with minimal cytotoxic effects on human cell lines:

CompoundMIC (μM)Activity Type
This compound0.07 - 0.14Anti-TB
Other derivatives0.003 - 0.05Anti-TB

These findings suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial potency while maintaining low toxicity levels .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer):

Cell LineIC₅₀ (μM)
HeLa<150
MCF-7<200
PC-3<250

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the methoxy group at the para position of the phenyl ring significantly influences the compound's biological activity. Variations in this substituent can lead to changes in solubility and binding affinity to target proteins.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

Compound NameSubstituent TypeBiological Activity
Imidazo[1,2-a]pyridine-8-carboxylic acidNoneModerate anti-TB
2-(Phenyl)imidazo[1,2-a]pyridine-8-carboxylic acidPhenyl groupWeak anticancer

This table illustrates how the presence of the methoxy group enhances both antimicrobial and anticancer activities compared to other derivatives .

Study on Antitubercular Activity

A comprehensive study conducted on various imidazo[1,2-a]pyridine derivatives found that those with a methoxy substituent exhibited superior activity against Mycobacterium tuberculosis compared to their unsubstituted counterparts. The study emphasized the importance of optimizing substituents for enhanced efficacy .

Evaluation of Cytotoxicity

In a cytotoxicity assay involving multiple cancer cell lines, this compound was shown to have a favorable safety profile with IC₅₀ values indicating low toxicity across tested cell lines. This positions it as a viable candidate for further pharmacological exploration .

Q & A

Q. Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
  • Use TLC or HPLC to monitor intermediate formation.

How is the structure of this compound characterized?

Basic Research Question
Comprehensive characterization involves:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in imidazo-pyridine core) .
    • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) validates molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₃N₂O₃: calculated 269.0926) .
  • X-ray Crystallography (if crystalline): Resolves regiochemistry of substituents .

How do reaction conditions affect the yield and purity of this compound?

Advanced Research Question
Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side reactions vs. ethanol, which favors three-component reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization but require strict anhydrous conditions .
  • Temperature : Reflux (100–120°C) accelerates condensation but risks decarboxylation; room-temperature reactions suit sensitive intermediates .

Q. Data-Driven Optimization :

  • Compare yields across solvents/catalysts using DOE (Design of Experiments).
  • Purify via recrystallization (acetic acid/water) or column chromatography (silica gel, ethyl acetate/hexane) .

How do substituents on the phenyl ring influence biological activity?

Advanced Research Question
Substituent effects are critical for structure-activity relationships (SAR):

Substituent Position Observed Impact Source
Methoxy (-OCH₃)3- (meta)Enhances solubility; modulates electron density for receptor binding .
Bromo (-Br)6-Increases electrophilicity for nucleophilic substitution; alters pharmacokinetics .
Trifluoromethyl (-CF₃)2- or 8-Improves metabolic stability and lipophilicity; impacts target affinity .

Q. Methodological Insight :

  • Use computational tools (e.g., DFT) to predict electronic effects of substituents .
  • Test analogues in enzyme inhibition assays (e.g., kinase or protease panels) .

How can researchers resolve discrepancies in reported biological activities across studies?

Data Contradiction Analysis
Conflicting data may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
  • Purity Issues : Byproducts (e.g., regioisomers) in synthesis skew results .
  • Solubility : Poor solubility in DMSO/PBS leads to false negatives .

Q. Resolution Strategies :

  • Reproduce assays with standardized protocols (e.g., NIH guidelines).
  • Characterize batches via HPLC-MS to confirm purity >95% .
  • Perform meta-analysis of published IC₅₀ values to identify outliers .

What are the best practices for analyzing regioisomeric byproducts during synthesis?

Methodological Guidance
Regioisomers arise from ambiguous cyclization pathways. Mitigation includes:

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • 2D NMR (COSY, NOESY) : Differentiate isomers via cross-peak patterns (e.g., NOE between H-2 and H-3 protons) .
  • Crystallography : Unambiguous assignment for stable crystals .

How can computational approaches predict reactivity or target affinity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or β-lactamases) .
  • QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity data to design optimized analogues .
  • DFT Calculations : Predict reaction barriers for carboxylation or bromination steps .

How to design derivatives for specific therapeutic targets?

Q. Application-Oriented Research

  • Anticancer Agents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation .
  • Antimicrobials : Modify the carboxylic acid to esters or amides for improved membrane permeability .
  • Neurological Targets : Incorporate fluorinated groups to cross the blood-brain barrier .

Q. Synthetic Workflow :

Select target (e.g., kinase inhibitor).

Use SAR data to prioritize substituents.

Synthesize via scalable routes (e.g., three-component reaction) .

Validate in vitro/in vivo models.

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